molecular formula C11H13BrO4 B11063168 ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate

Cat. No.: B11063168
M. Wt: 289.12 g/mol
InChI Key: UNAVIWIODDXNOP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a precursor compound, followed by cyclization and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce de-brominated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the bromine atom in this compound imparts unique chemical properties, making it distinct from its analogs.

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

ethyl 2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate

InChI

InChI=1S/C11H13BrO4/c1-2-15-10(13)6-4-3-5-7(6)11(14)16-9(5)8(4)12/h4-9H,2-3H2,1H3

InChI Key

UNAVIWIODDXNOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CC3C1C(=O)OC3C2Br

Origin of Product

United States

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